2-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-18-4-6-20(7-5-18)25-22(29)17-26-10-8-19(9-11-26)23(30)27-12-14-28(15-13-27)24(31)21-3-2-16-32-21/h2-7,16,19H,8-15,17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWTSXJNUGJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, also known by its CAS number 1207001-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure includes a furan ring, piperazine, and piperidine moieties, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 1207001-19-1 |
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM . This suggests that the compound may possess similar anti-tubercular activity.
Cytotoxicity Studies
In vitro studies assessing cytotoxic effects on human cell lines have demonstrated that certain piperazine derivatives maintain low toxicity levels while exhibiting potent biological effects. For example, compounds related to this class were tested on HEK-293 cells, showing nontoxic profiles at effective concentrations . This aspect is crucial for the development of therapeutic agents aimed at treating diseases without harming normal cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the furan and piperazine moieties suggests potential interactions with enzymes involved in metabolic pathways or cellular signaling. Docking studies have indicated favorable binding interactions with target proteins, enhancing the likelihood of therapeutic efficacy .
Case Studies
Several studies have explored the broader implications of compounds with similar structures:
- Anti-Tubercular Activity : A study synthesized several substituted-N-piperazine derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity with IC90 values between 3.73 and 4.00 μM, indicating their potential as effective anti-tubercular agents .
- Cancer Cell Lines : Other research focused on piperazine derivatives targeting poly(ADP-ribose) polymerase (PARP) in cancer cells. Compounds exhibited IC50 values comparable to established drugs like Olaparib, suggesting that they could serve as new drug candidates for cancer therapy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple chemical reactions, including the formation of piperazine and piperidine rings, followed by acylation with furan-2-carbonyl chloride. The characterization of the compound is often confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Medicinal Chemistry
The compound has been investigated for its antitumor properties . In studies, derivatives of similar structures have shown promising results against various cancer cell lines. For example, compounds with piperazine and piperidine moieties have been linked to anticancer activity, with some exhibiting low IC50 values in vitro, indicating strong cytotoxic effects against cancer cells .
Biochemical Probes
Due to its structural complexity, this compound can serve as a biochemical probe in research settings. It may interact with specific enzymes or receptors, providing insights into cellular mechanisms and pathways involved in disease processes.
Antimicrobial Activity
Research has indicated that derivatives related to this compound exhibit antimicrobial properties. Compounds containing piperazine structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Pharmaceutical Development
The unique combination of functional groups in this compound makes it a candidate for the development of new pharmaceuticals. Its potential as an anti-tubercular agent has been explored, highlighting its relevance in treating resistant strains of tuberculosis .
Case Studies
Comparison with Similar Compounds
Furan vs. Aromatic/Electron-Withdrawing Groups
- In contrast, chloro-trifluoromethylbenzoyl (8b, ) introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
- Methoxybenzoyl (8d, ) offers electron-donating properties, increasing solubility but possibly reducing membrane permeability compared to furan.
Acetamide Side Chain Variations
- The p-tolyl group in the target compound contributes to lipophilicity, aiding blood-brain barrier penetration. Conversely, pyridin-2-yl (8b, 8d, ) and benzothiazol-2-yl (BZ-IV, ) substituents introduce heteroaromaticity, enhancing binding specificity to targets like kinases or neurotransmitter receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
